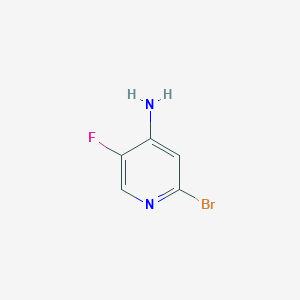

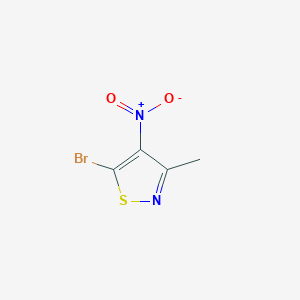

![molecular formula C10H10O3S B1331515 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid CAS No. 22536-46-5](/img/structure/B1331515.png)

2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

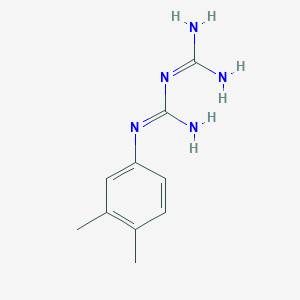

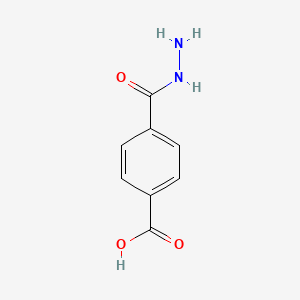

“2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C10H10O3S . It has a molecular weight of 210.25 g/mol . The IUPAC name for this compound is 2-phenacylsulfanylacetic acid . It is also known by other names such as 2-phenacylsulfanylacetic acid and NSC153308 .

Molecular Structure Analysis

The InChI code for “2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid” is 1S/C10H10O3S/c11-9(6-14-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) . The canonical SMILES structure is C1=CC=C(C=C1)C(=O)CSCC(=O)O .Physical And Chemical Properties Analysis

“2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid” has a molecular weight of 210.25 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 210.03506535 g/mol . The topological polar surface area is 79.7 Ų .Aplicaciones Científicas De Investigación

2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid: is a chemical compound with potential applications in various fields of scientific research. Below are some unique applications categorized into separate fields:

Enzyme Inhibition

This compound may act as a selective inhibitor for enzymes such as tyrosine kinase, which plays a crucial role in the signal transduction pathways of cells, affecting cell division and proliferation. Inhibitors of this enzyme are important in the study of cancer and other diseases where cell growth regulation is disrupted .

Mecanismo De Acción

Propiedades

IUPAC Name |

2-phenacylsulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c11-9(6-14-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNVHZPLMZHPBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302742 |

Source

|

| Record name | NSC153308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid | |

CAS RN |

22536-46-5 |

Source

|

| Record name | NSC153308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC153308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.